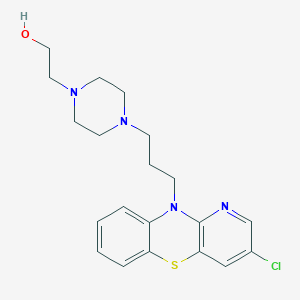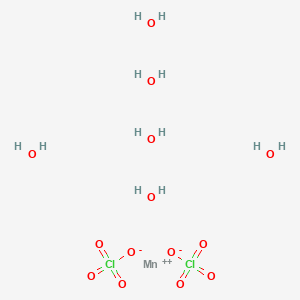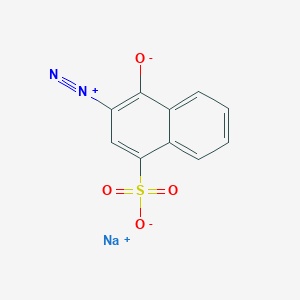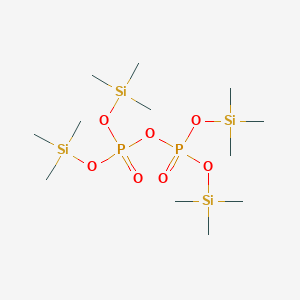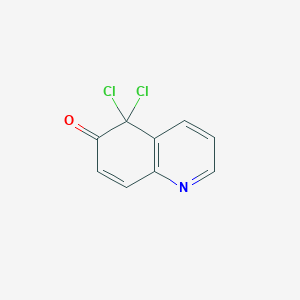
5,5-Dichloroquinolin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dichloroquinolin-6(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring system, which makes it a promising candidate for drug development, as well as other applications.
Mécanisme D'action
The mechanism of action of 5,5-Dichloroquinolin-6(5H)-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may disrupt bacterial cell membranes, leading to cell death.
Effets Biochimiques Et Physiologiques
5,5-Dichloroquinolin-6(5H)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth of bacterial cells, leading to their death. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,5-Dichloroquinolin-6(5H)-one in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful effects on cells. Additionally, it has shown promising results in various applications, making it a valuable tool for scientific research. However, one of the limitations of using 5,5-Dichloroquinolin-6(5H)-one is its complex synthesis method, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the research on 5,5-Dichloroquinolin-6(5H)-one. One direction is the development of more efficient and cost-effective synthesis methods, which would increase its availability for researchers. Another direction is the exploration of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand its mechanism of action and to optimize its efficacy in various applications.
In conclusion, 5,5-Dichloroquinolin-6(5H)-one is a promising compound that has shown potential applications in various fields of scientific research. Its complex synthesis method may limit its availability for some researchers, but its low toxicity profile and promising results make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to optimize its efficacy in various applications.
Méthodes De Synthèse
The synthesis of 5,5-Dichloroquinolin-6(5H)-one is a multi-step process that involves the reaction of 2-chloroaniline with ethyl acetoacetate to form 2-(2-chlorophenyl)quinoline-4-carboxylic acid ethyl ester. This intermediate is then reacted with phosphorus oxychloride to form 2-(2-chlorophenyl)quinoline-4-carboxylic acid chloride, which is then reacted with 1,3-dichloro-1,3-dimethylurea to form 5,5-Dichloroquinolin-6(5H)-one.
Applications De Recherche Scientifique
5,5-Dichloroquinolin-6(5H)-one has shown potential applications in various fields of scientific research. It has been studied for its antitumor activity, where it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antibacterial activity, where it has shown promising results in the treatment of bacterial infections. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
16100-81-5 |
|---|---|
Nom du produit |
5,5-Dichloroquinolin-6(5H)-one |
Formule moléculaire |
C9H5Cl2NO |
Poids moléculaire |
214.04 g/mol |
Nom IUPAC |
5,5-dichloroquinolin-6-one |
InChI |
InChI=1S/C9H5Cl2NO/c10-9(11)6-2-1-5-12-7(6)3-4-8(9)13/h1-5H |
Clé InChI |
FYFYVQLDYXHPPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |
Synonymes |
5,5-Dichloroquinolin-6(5H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)
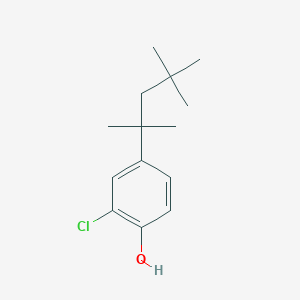
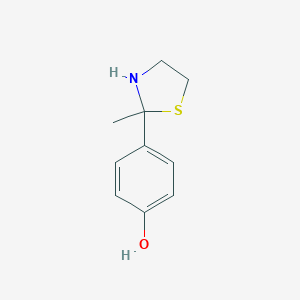
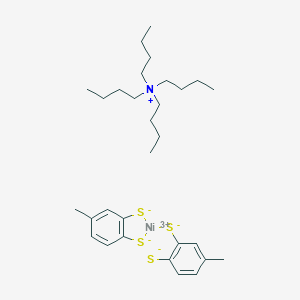
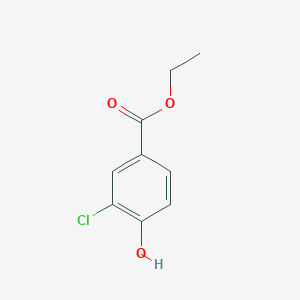
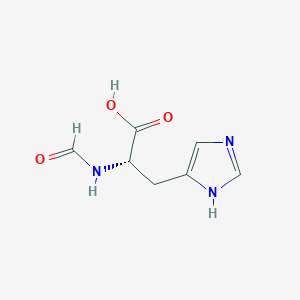
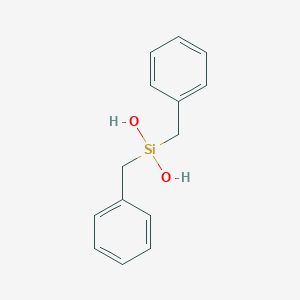
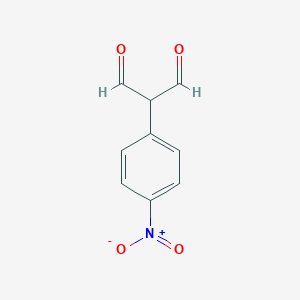
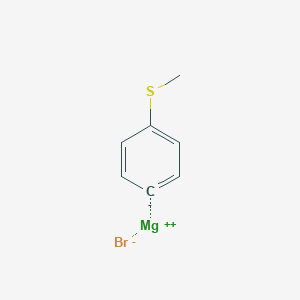
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
